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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045 Get Quote

Streptolysin O Technical Support Center
Welcome to the technical support center for Streptolysin O (SLO). This resource provides in-

depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to

help you effectively use SLO for cell permeabilization while minimizing off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is Streptolysin O (SLO) and how does it work?

A1: Streptolysin O is a pore-forming toxin produced by Streptococcus pyogenes.[1] It binds to

cholesterol in the plasma membrane of eukaryotic cells and subsequently oligomerizes to form

large transmembrane pores, with diameters that can reach up to 35 nm.[2][3][4] This action

allows for the delivery of macromolecules (up to 100 kDa) into the cytosol of living cells.[2] The

initial binding of SLO to the membrane is a critical step that is dependent on the presence of

cholesterol.[3][4][5]

Q2: What are the primary off-target effects of SLO?

A2: The primary off-target effects stem from the formation of pores in the cell membrane. These

can include:

Uncontrolled Ion Flux: The pores allow for a significant influx of extracellular ions, most

notably Ca²⁺.[6][7][8] This dysregulation of intracellular calcium can trigger various signaling
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cascades, leading to unintended cellular responses.[6][7][9]

Cell Lysis and Death: At high concentrations or with prolonged exposure, the membrane

damage can be irreparable, leading to leakage of cellular contents and necrotic cell death.

Activation of Apoptosis: SLO can induce apoptosis in certain cell types, like keratinocytes, by

dysregulating intracellular calcium and causing endoplasmic reticulum stress.[1][6]

Depletion of Cellular Energy: The translocation of NAD-glycohydrolase (NADase) by SLO

can lead to the depletion of cellular NAD+ and ATP, further contributing to cytotoxicity.[10]

Q3: Why is it necessary to activate SLO with a reducing agent?

A3: SLO is a thiol-activated toxin, meaning it is only hemolytically active in a reduced state.[1]

Commercially available SLO is often in an oxidized, inactive form. Therefore, it is crucial to

activate it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine

(TCEP) immediately before use to ensure its pore-forming capability.[11][12]

Q4: Can cells recover after permeabilization with SLO?

A4: Yes, under controlled conditions, cells can repair the lesions created by SLO.[2] This

process of membrane resealing is dependent on Ca²⁺ and calmodulin.[2][13] By adding a

calcium-containing recovery buffer after permeabilization, cells can reseal the pores, remain

viable for days, and even retain their ability to proliferate.[2][13]

Troubleshooting Guide
Problem 1: High levels of cell death after SLO treatment.
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Possible Cause Recommended Solution

SLO concentration is too high.

Perform a careful titration of SLO to find the

lowest concentration that achieves the desired

level of permeabilization (typically 60-80%) for

your specific cell type and density.[2] Start with

a broad range and narrow it down.

Incubation time is too long.
Reduce the incubation time with SLO. A typical

incubation time is 10-15 minutes at 37°C.[2][11]

Absence of a recovery step.

Immediately after permeabilization, transfer cells

to a recovery buffer containing 1-2 mM Ca²⁺ and

incubate for at least 20-30 minutes to allow for

membrane resealing.[2][11]

Contaminants in the SLO preparation.

Ensure you are using a high-purity, recombinant

SLO to avoid off-target effects from other

bacterial components.

Problem 2: Low or no permeabilization of cells.
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Possible Cause Recommended Solution

SLO concentration is too low.

Increase the concentration of SLO. The optimal

concentration is highly dependent on the cell

type and density.[2][14]

SLO was not properly activated.

Ensure SLO is freshly activated with a sufficient

concentration of a reducing agent (e.g., DTT or

TCEP) for the recommended time and

temperature before adding it to the cells.[11][12]

Incorrect buffer composition.

Perform the permeabilization step in a calcium-

free buffer to prevent premature pore formation

and allow for SLO binding.[2][15] Pore formation

is typically induced by warming the cells to 37°C

after the initial binding on ice.[15]

Low cholesterol content in the cell membrane.

Some cell types may have lower membrane

cholesterol, making them less susceptible to

SLO. Consider alternative permeabilization

methods if SLO is ineffective.

Quantitative Data Summary
The optimal SLO concentration is critical and varies significantly between cell types. The

following table summarizes concentrations used in published experiments. Note: These values

should be used as a starting point for your own optimization.
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Cell Type
SLO
Concentration

Incubation
Time & Temp

Resulting
Permeabilizati
on

Reference

THP-1 cells 20 ng/mL 10 min at 37°C ~80% [2]

THP-1 cells 100 ng/mL 10 min at 37°C ~95% [2]

HeLa cells
0.2 µg/mL (200

ng/mL)

5 min on ice,

then 5 min at

32°C

~90% [14]

RBL 2H3 cells 100 ng/mL 10 min Not specified [2]

Various 0.1 - 1 µg/mL 5-10 min

19.6-30.6%

(indicates ~70%

non-

permeabilized)

[12]

Experimental Protocols
Protocol 1: Optimization of SLO Concentration
This protocol is designed to determine the optimal SLO concentration for achieving efficient

permeabilization with minimal cytotoxicity.

Cell Preparation: Plate your cells in a suitable format (e.g., 96-well plate or 8-well chamber

slide) to allow for testing multiple SLO concentrations simultaneously.

SLO Activation: Immediately before use, activate the SLO stock solution by adding a

reducing agent like 10 mM DTT or TCEP and incubating at 37°C for 20-30 minutes.[11][12]

Prepare Dilutions: Create a serial dilution of the activated SLO in a calcium-free buffer (e.g.,

DPBS without Ca²⁺/Mg²⁺). A suggested starting range is 0-400 ng/mL.

Permeabilization:

Wash the cells once with the calcium-free buffer.

Add the different SLO dilutions to the cells.
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Incubate on ice for 5-10 minutes to allow SLO to bind to the membrane.[12][14][15]

Wash the cells with calcium-free buffer to remove unbound SLO.[15]

Add fresh, warm (37°C) calcium-free buffer containing a membrane-impermeant dye (e.g.,

Propidium Iodide or Trypan Blue) and the molecule you intend to deliver.

Incubate at 37°C for 10-15 minutes to induce pore formation.[2][11]

Assessment:

Analyze the cells using fluorescence microscopy or flow cytometry.

Quantify the percentage of cells that have taken up the dye (permeabilized cells).

The optimal SLO concentration should result in >50% permeabilization with minimal signs

of cell lysis or morphological changes.[11] An ideal range is often cited as 60-80%

permeabilization.[2]

Protocol 2: Reversible Permeabilization for Protein
Delivery

Activation: Activate SLO with a reducing agent as described in Protocol 1.

Titration: Determine the optimal SLO concentration for your cells using Protocol 1.

Binding:

Wash cells with ice-cold, calcium-free buffer.

Incubate cells with the optimal concentration of activated SLO and the protein to be

delivered in calcium-free buffer for 10-15 minutes on ice.[2][15]

Pore Formation & Delivery:

Wash cells to remove unbound SLO.
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Incubate the cells in warm (37°C) calcium-free buffer for 10-15 minutes to allow pore

formation and protein entry.[2]

Resealing and Recovery:

Remove the permeabilization buffer.

Add ice-cold recovery medium containing 1-2 mM Ca²⁺ (e.g., complete culture medium).

[2]

Incubate for at least 20-30 minutes at 37°C in a CO₂ incubator to allow the cell membrane

to reseal.[11]

Downstream Analysis: The cells are now ready for further incubation and downstream

experimental analysis.

Visualizations
Signaling and Off-Target Effects
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Caption: Off-target signaling cascade initiated by SLO-mediated pore formation and Ca²⁺

influx.
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Caption: Workflow for determining the optimal Streptolysin O concentration for cell

permeabilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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